Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate
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Overview
Description
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate is a chemical compound with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl ketone with a phenylacetic acid derivative, followed by esterification with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-4-oxo-4-phenylbutanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-4-oxo-4-(trifluoromethyl)butanoate: Lacks the phenyl ring, affecting its reactivity and applications.
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(difluoromethyl)butanoate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and reactivity due to the trifluoromethyl group .
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-19-10(17)11(18,12(13,14)15)7-9(16)8-5-3-2-4-6-8/h2-6,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPSHNKZJDVTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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